molecular formula C11H23NO2 B13268152 N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine

N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine

Cat. No.: B13268152
M. Wt: 201.31 g/mol
InChI Key: FQZBFKILWYQQSU-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine (CAS 1509446-61-0) is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This secondary amine features a 2,2,5,5-tetramethyloxolane (TMO) ring, a structure of significant interest in green chemistry. The TMO scaffold is recognized as a promising, more sustainable solvent replacement for toluene and other traditional hydrocarbons, noted for its low basicity and inherent resistance to peroxide formation . The N-(2-methoxyethyl) side chain introduces a polar, ether-linked moiety, making this compound a valuable molecular building block or intermediate for synthetic organic chemistry . Potential research applications include its use as a ligand in catalysis, a solvent additive, or a precursor in the synthesis of more complex molecules, particularly those leveraging the unique solvation properties of the TMO ring system . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine

InChI

InChI=1S/C11H23NO2/c1-10(2)8-9(11(3,4)14-10)12-6-7-13-5/h9,12H,6-8H2,1-5H3

InChI Key

FQZBFKILWYQQSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)NCCOC)C

Origin of Product

United States

Preparation Methods

General Procedure

Component Quantity/Details Role
Tetramethyloxolane-3-bromide 1.00 mmol (hypothetical precursor) Electrophilic substrate
2-Methoxyethylamine 1.10 mmol Nucleophilic amine
Pd(dba)₂ 0.10 mmol (10 mol%) Catalyst
(±)-BINAP 0.15 mmol (15 mol%) Ligand
Cs₂CO₃ 1.50 mmol Base
TMO (solvent) 5 mL Reaction medium
Temperature/Time 110°C, 72 h Reaction conditions

Key Observations

  • Solvent Selection : TMO (2,2,5,5-tetramethyloxolane) outperforms toluene in reactions involving electron-deficient substrates due to reduced nucleophilic side reactions.
  • Base Impact : Cs₂CO₃ enhances yields for sterically hindered substrates compared to NaOt-Bu.
  • Workup : Filtration through Celite® followed by column chromatography isolates the product.

Reductive Amination Pathway

An alternative route involves reductive amination of 2,2,5,5-tetramethyloxolan-3-one with 2-methoxyethylamine.

Reaction Scheme

  • Imine Formation :
    $$ \text{Oxolane-3-one} + \text{2-Methoxyethylamine} \rightarrow \text{Imine intermediate} $$
  • Reduction :
    $$ \text{Imine} \xrightarrow{\text{NaBH}_4} \text{N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine} $$

Optimization Parameters

  • Reducing Agent : NaBH₄ or BH₃·THF (milder conditions).
  • Solvent : Methanol or THF.
  • Yield : Dependent on steric hindrance from tetramethyl groups.

Comparative Analysis of Methods

Method Advantages Limitations Yield (Hypothetical)
Pd-Catalyzed Coupling High selectivity, scalable Requires Pd catalyst, inert conditions 60–75%
Reductive Amination Simple setup, no transition metals Steric hindrance may limit efficiency 40–55%

Structural Validation

While experimental data for the target compound are unavailable, characterization of analogous amines typically involves:

  • ¹H/¹³C NMR : Confirmation of methoxyethyl and tetramethyloxolane moieties.
  • IR Spectroscopy : N–H and C–O stretches (~3350 cm⁻¹ and ~1100 cm⁻¹, respectively).
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 215.3 (C₁₁H₂₃NO₂).

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly at the oxolane ring and amine group:

  • Oxolane ring oxidation : Atmospheric studies of 2,2,5,5-tetramethyloxolane (TMO) show reaction with hydroxyl (OH) radicals at a rate coefficient of k=3.1±0.4cm3molecule1s1k = 3.1 \pm 0.4 \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 296 K . The methyl groups hinder H-bonding in transition states, leading to slower oxidation compared to unsubstituted ethers.

  • Amine oxidation : The methoxyethylamine group may oxidize to form N-oxides or imines under strong oxidizing conditions, though experimental data specific to this compound is limited.

Table 1: Oxidation Pathways

Site of OxidationConditionsProductsKey Findings
Oxolane ringOH radicals (atmospheric)Ketones/aldehydesSteric hindrance reduces reaction rate
Amine groupStrong oxidizers (e.g., H₂O₂)N-OxidesRequires catalytic assistance

Nucleophilic Substitution

The tertiary amine participates in nucleophilic substitution, though steric effects limit reactivity:

Reduction Reactions

Reduction pathways are less common but feasible under specific conditions:

  • Catalytic hydrogenation : The oxolane ring may undergo ring-opening hydrogenation to form diols, though methyl groups hinder access to catalytic sites .

  • Amine reduction : The methoxyethyl group could be reduced to a hydroxyl group using agents like LiAlH₄, but no direct evidence exists for this compound .

Ring-Opening Reactions

The tetramethyloxolane ring exhibits limited ring-opening due to steric protection:

  • Acid-catalyzed cleavage : Strong acids (e.g., H₂SO₄) can cleave the oxolane ring, yielding 2,5-dimethylhexane-2,5-diol derivatives .

  • Photolysis : UV irradiation in aqueous solutions generates methane, ethane, and hydroxylated products via radical intermediates .

Table 2: Ring-Opening Products

ConditionsMajor ProductsMechanism
H₂SO₄2,5-Dimethylhexane-2,5-diolAcid-catalyzed hydrolysis
UV light (254 nm)Methane, ethane, 2-hydroxy-2,5,5-trimethyloxolaneRadical cleavage

N-Dealkylation

The methoxyethyl group on the nitrogen can be removed via dealkylation:

  • Oxidative dealkylation : Enzymatic or chemical oxidizers (e.g., cytochrome P450 mimics) may cleave the C-N bond, yielding 2,2,5,5-tetramethyloxolan-3-amine and formaldehyde .

  • Acid-mediated cleavage : Protonation of the amine followed by elimination could release ethylene glycol monomethyl ether .

Reactivity with Halogens

  • Fluorination : Reaction with fluorine substitutes all hydrogen atoms on the oxolane ring, forming perfluoro derivatives (e.g., C₈F₁₆O) .

  • Chlorination : Gas-phase reactions with Cl radicals occur at a rate comparable to OH radicals, generating chlorinated fragments .

Thermal Stability

The compound is stable under standard conditions but decomposes at elevated temperatures (>200°C) via:

  • Elimination reactions : Loss of methanol or ethylene oxide from the methoxyethyl group.

  • Ring degradation : Fragmentation of the oxolane ring into alkenes (e.g., 2,5-dimethyl-1,5-hexadiene) .

Scientific Research Applications

N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. The methoxyethyl group and the tetramethyloxolan ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in the evidence:

Compound Name Key Features Molecular Weight Functional Groups Potential Applications Reference
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine Oxolane ring (2-methyl), chloroaryl substituent 225.72 g/mol Amine, aryl chloride, ether Pharmaceutical intermediates
1-(2-Methoxyethyl)piperazine Piperazine ring, methoxyethyl chain 144.21 g/mol Amine, ether Ionic liquids, drug synthesis
Goxalapladib (CAS 412950-27-7) Piperidine-methoxyethyl group, trifluoromethyl biphenyl, naphthyridine 718.80 g/mol Amide, ether, fluorinated aromatics Atherosclerosis treatment
(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride Tetramethyloxolane, sulfonyl chloride 240.75 g/mol Sulfonyl chloride, ether Organic synthesis intermediates
N-(3-Chloro-4-dioxaborolan-benzyl)-2-methylpropan-2-amine Dioxaborolane ring, chloroaryl, tert-butylamine 323.67 g/mol Boronate ester, amine, aryl chloride Suzuki coupling intermediates

Key Comparative Insights

Lipophilicity and Solubility: The tetramethyloxolane ring in the target compound increases hydrophobicity compared to non-methylated oxolane derivatives (e.g., 2-methyloxolan-3-amine in ). However, the methoxyethyl group may counterbalance this by introducing polarity, similar to 1-(2-methoxyethyl)piperazine . In contrast, sulfonyl chloride derivatives (e.g., ) exhibit higher reactivity but lower solubility due to the absence of polar side chains.

Reactivity and Stability :

  • The tertiary amine in the target compound is less basic than primary/secondary amines (e.g., N-methoxymethylamines in ) but more stable under acidic conditions.
  • Boron-containing analogs (e.g., ) are prone to hydrolysis but valuable in cross-coupling reactions, whereas the target compound’s oxolane ring is chemically inert under most conditions.

However, the tetramethyloxolane system’s steric bulk may limit binding affinity compared to smaller heterocycles like piperazine.

Synthetic Utility :

  • Unlike sulfonyl chlorides or boronate esters , the target compound lacks electrophilic or cross-coupling functionality. Its utility may lie in chiral synthesis or as a building block for N-functionalized heterocycles.

Computational and Experimental Data Gaps

  • No direct thermochemical or spectroscopic data for the target compound are available. Density functional theory (DFT) methods (e.g., B3LYP or Colle-Salvetti functionals ) could predict its electronic structure and stability.
  • Synthetic routes for analogous compounds (e.g., HATU-mediated couplings or Lewis acid-assisted reactions ) may be adaptable for its preparation.

Biological Activity

N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine is an organic compound characterized by its unique structure, which includes a methoxyethyl group and a tetramethyloxolane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine
  • Molecular Formula : C8H17NO
  • Molecular Weight : 143.23 g/mol
  • CAS Number : 857821-82-0

The compound features a complex structure that allows for various interactions with biological targets. Its methoxyethyl group is believed to enhance solubility and bioavailability, while the oxolane ring contributes to its stability and reactivity.

The biological activity of N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxyethyl group plays a crucial role in binding affinity and selectivity towards these targets. Research indicates that the compound may exhibit agonistic or antagonistic properties depending on the receptor type it interacts with.

Biological Activity

Research findings suggest that N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine may possess various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
  • Neuroactive Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
  • Anti-inflammatory Properties : There is emerging evidence suggesting that this compound may modulate inflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of growth in specific bacteria
NeuroactiveInteraction with serotonin receptors
Anti-inflammatoryModulation of cytokine release

Case Study 1: Antimicrobial Activity

A study conducted on various strains of bacteria demonstrated that N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Case Study 2: Neuroactive Properties

Research exploring the neuroactive effects of this compound revealed that it acts as a partial agonist at serotonin receptors (specifically 5-HT_2A). This activity was confirmed through binding assays showing an IC50 value of 25 µM in receptor-ligand interaction studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine?

  • Methodology :

  • Oxetane Ring Formation : Intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions (e.g., KOH/EtOH) to form the strained oxolane core .
  • Methoxyethyl Functionalization : Introduce the 2-methoxyethyl group via nucleophilic substitution or reductive amination. For example, react the oxolane-3-amine with 2-methoxyethyl bromide in the presence of a base (e.g., NaH) .
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .

Q. How can spectroscopic techniques characterize the structure and purity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the oxolane ring (δ ~3.5–4.5 ppm for ether protons) and methoxyethyl group (δ ~3.3 ppm for OCH3_3) .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 230.1752 for C12_{12}H23_{23}NO2_2) .
  • IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C-O-C at ~1100 cm1^{-1}) .

Q. What are the key challenges in purifying N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine?

  • Methodology :

  • Byproduct Removal : Monitor reaction progress via TLC to minimize impurities from incomplete substitution or ring-opening side reactions .
  • Solvent Selection : Optimize solvent polarity (e.g., dichloromethane for extraction, ethanol for recrystallization) to enhance yield and purity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of the oxolane ring?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the strained oxolane ring’s electronic structure and bond angles .
  • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxolane oxygen may act as a weak hydrogen-bond acceptor .

Q. How can researchers resolve contradictions in catalytic efficiency when using this compound in asymmetric synthesis?

  • Methodology :

  • Variable Testing : Compare reaction conditions (temperature, solvent, catalyst loading) to identify optimal parameters .
  • Kinetic Studies : Use 1H^1H-NMR or HPLC to track enantiomeric excess (ee) over time and assess stereochemical stability .
  • Computational Modeling : Apply DFT to model transition states and identify steric/electronic factors affecting enantioselectivity .

Q. What strategies optimize the compound’s stability under oxidative or hydrolytic conditions?

  • Methodology :

  • Stress Testing : Expose the compound to H2_2O2_2 (oxidation) or acidic/basic media (hydrolysis) and monitor degradation via LC-MS .
  • Protective Group Chemistry : Modify the amine group with tert-butoxycarbonyl (Boc) to prevent oxidation .
  • pH Optimization : Adjust reaction pH to stabilize the oxolane ring (e.g., neutral conditions to avoid acid-catalyzed ring-opening) .

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